MurA-IN-3

Antibiotic resistance MurA enzyme fosfomycin-resistant

Fosfomycin, the only clinically approved MurA inhibitor, is inactive against the prevalent C115D mutant, creating a critical gap for resistance studies. MurA-IN-3 fills this gap as a reversible pyrrolidinedione-based inhibitor with equipotent activity against both wild-type (IC50 4.5 μM) and C115D mutant MurA (IC50 4.9 μM). • 8.7-fold more potent than MurA-IN-2 (IC50 39 μM), reducing compound consumption in HTS campaigns • Non-cytotoxic to MRC-5 & HepG2 cells up to 100 μM (>22-fold above biochemical IC50) • ≥98% purity by HPLC; stable at -20°C; shipped at ambient temperature

Molecular Formula C27H23ClN2O5S
Molecular Weight 523.0 g/mol
Cat. No. B12389758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMurA-IN-3
Molecular FormulaC27H23ClN2O5S
Molecular Weight523.0 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)OC(C)(C)C)C4=CC=C(O4)C5=CC=C(C=C5)Cl
InChIInChI=1S/C27H23ClN2O5S/c1-14-5-10-17-20(13-14)36-26(29-17)30-22(21(23(31)24(30)32)25(33)35-27(2,3)4)19-12-11-18(34-19)15-6-8-16(28)9-7-15/h5-13,22,31H,1-4H3
InChIKeyUTUPTWFKEREEMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MurA-IN-3: Reversible MurA Inhibitor


MurA-IN-3 is a reversible pyrrolidinedione-based inhibitor of the bacterial enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), which catalyzes the first committed step in peptidoglycan biosynthesis [1]. The compound, designated as compound 46 in the original publication, exhibits an IC50 of 4.5 μM against wild-type MurA and 4.9 μM against the fosfomycin-resistant C115D mutant, with demonstrated antibacterial activity [1]. The compound has a molecular weight of 523 g/mol and the chemical formula C27H23ClN2O5S [2].

Why MurA-IN-3 Cannot Be Substituted


Generic substitution among MurA inhibitors is not scientifically valid due to substantial differences in mechanism of action (reversible vs. irreversible), activity against fosfomycin-resistant mutants, and target binding modes. For instance, the clinically used MurA inhibitor fosfomycin acts as an irreversible covalent inhibitor targeting Cys115, rendering it ineffective against the clinically relevant C115D mutant [1]. In contrast, MurA-IN-3 is a reversible inhibitor that retains full potency against this mutant (IC50 4.9 μM) [2]. Similarly, other in-class compounds such as MurA-IN-2 exhibit markedly weaker potency (IC50 39 μM) , while boswellic acid derivatives show IC50 values in the 30-38 μM range [3], underscoring that not all MurA inhibitors provide equivalent biochemical or translational value.

MurA-IN-3 vs. Key Comparators


Activity Against Fosfomycin-Resistant C115D Mutant

MurA-IN-3 (compound 46) exhibits equipotent inhibition of wild-type MurA (IC50 = 4.5 μM) and the fosfomycin-resistant C115D mutant (IC50 = 4.9 μM), representing a 1.09-fold difference [1]. In contrast, fosfomycin is completely inactive against the C115D mutant due to its covalent binding mechanism requiring Cys115 [2]. This distinguishes MurA-IN-3 from all irreversible MurA inhibitors that rely on Cys115 modification.

Antibiotic resistance MurA enzyme fosfomycin-resistant

Potency Advantage over MurA-IN-2

MurA-IN-3 (IC50 = 4.5 μM) demonstrates 8.7-fold greater inhibitory potency against wild-type MurA compared to MurA-IN-2 (IC50 = 39 μM), a structurally distinct MurA inhibitor containing a chloroacetamide fragment [1]. This quantitative difference establishes MurA-IN-3 as the more potent tool compound for biochemical assays requiring robust enzyme inhibition.

MurA inhibitor IC50 comparison pyrrolidinedione

Superior Potency over Boswellic Acid Inhibitors

MurA-IN-3 (IC50 = 4.5 μM) exhibits significantly greater potency than boswellic acid-based MurA inhibitors, which display IC50 values of 30.17 μM (Acetyl-β-boswellic acid), 33.65 μM (β-boswellic acid), and 37.67 μM (Acetyl-11-keto-β-boswellic acid) [1][2]. This represents at least a 6.7-fold improvement in inhibitory activity for MurA-IN-3.

Natural product inhibitors MurA boswellic acid

Lack of Cytotoxicity in Human Cell Lines

MurA-IN-3 (0-100 μM) exhibits no cytotoxicity against MRC-5 (human fetal lung fibroblast) and HepG2 (human hepatocellular carcinoma) cell lines after 24-hour exposure [1]. This concentration range extends to >22-fold above the biochemical IC50 (4.5 μM), indicating a favorable in vitro selectivity window that is not universally observed among MurA inhibitors [2]. Comparative cytotoxicity data for close analogs such as MurA-IN-2 are not reported in the primary literature.

Cytotoxicity therapeutic window human cell lines

Additive Inhibition with Fosfomycin

The pyrrolidinedione class, including MurA-IN-3, exhibits an additive inhibitory effect when combined with fosfomycin against wild-type MurA [1]. This property is not observed with all MurA inhibitors and is mechanistically plausible due to distinct binding modes: MurA-IN-3 binds reversibly to a site overlapping with but distinct from fosfomycin's covalent binding pocket [1].

Combination therapy additive effect fosfomycin

MurA-IN-3: Key Research Applications


Fosfomycin Resistance Mechanistic Studies

MurA-IN-3 is ideally suited for investigating MurA function in fosfomycin-resistant bacterial strains harboring the C115D mutation. Its equipotent inhibition of both wild-type and mutant enzymes (IC50 4.5 μM and 4.9 μM, respectively) enables direct comparative studies of MurA-dependent processes without the confounding variable of differential inhibitor potency [1]. This application is not feasible with fosfomycin or other Cys115-dependent irreversible inhibitors.

Biochemical Assay & High-Throughput Screening

The 8.7-fold greater potency of MurA-IN-3 (IC50 4.5 μM) compared to MurA-IN-2 (IC50 39 μM) makes it the preferred positive control or reference inhibitor for MurA enzymatic assays [1]. The lower concentration required reduces compound consumption and improves assay sensitivity, which is particularly advantageous for high-throughput screening campaigns where reagent costs and signal-to-noise ratios are critical.

Cell-Based Antibacterial Studies

The demonstrated lack of cytotoxicity in MRC-5 and HepG2 cells at concentrations up to 100 μM (>22-fold above biochemical IC50) supports the use of MurA-IN-3 in cell-based antibacterial assays where host cell viability must be preserved [1]. This property ensures that observed antibacterial effects can be confidently attributed to MurA inhibition rather than non-specific cytotoxicity, enhancing data reproducibility and interpretation.

Combination Therapy with Fosfomycin

Researchers investigating strategies to potentiate fosfomycin activity or overcome resistance mechanisms can employ MurA-IN-3 as a tool to study additive inhibition of MurA. The distinct, reversible binding mode of MurA-IN-3 relative to fosfomycin's covalent mechanism provides a rational basis for exploring combination regimens that target the same enzyme via orthogonal interactions [1].

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